molecular formula C11H15BrN2O3S B14901071 2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

Cat. No.: B14901071
M. Wt: 335.22 g/mol
InChI Key: SZJYVXNLMIMAGE-UHFFFAOYSA-N
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Description

2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a bromine atom, a sulfonamide group, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-N-methylbenzenesulfonamide with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylbenzenesulfonamide: Shares the sulfonamide and bromine functionalities but lacks the dimethylacetamide moiety.

    2-Bromo-N-(2-methylphenyl)propanamide: Similar structure but with a propanamide group instead of dimethylacetamide.

    Benzamide, 2-bromo-N-methyl-: Contains the bromine and N-methyl groups but lacks the sulfonamide and dimethylacetamide functionalities.

Uniqueness

2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylacetamide groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

2-[(2-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3

InChI Key

SZJYVXNLMIMAGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)S(=O)(=O)C1=CC=CC=C1Br

Origin of Product

United States

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